Heterologous Production Yield Comparison
A key differentiator for industrial procurement is the compound's amenability to scalable production. Heterologous expression of hiracin-JM79 in multiple recombinant lactic acid bacteria (LAB) hosts (Lactococcus lactis, Lactobacillus sakei, Enterococcus faecium, Enterococcus faecalis) resulted in significantly larger quantities of the peptide compared to production in the native host, Enterococcus hirae DCH5 [1]. Specifically, all recombinant LAB strains tested produced higher yields of HirJM79 than the wild-type strain [1]. This contrasts with many bacteriocins whose production is tightly regulated in their native hosts and cannot be easily upregulated through heterologous expression. The demonstrated ability to enhance production through genetic engineering is a verifiable advantage for procurement considerations.
| Evidence Dimension | Heterologous Production Yield |
|---|---|
| Target Compound Data | Larger quantities produced in all recombinant LAB strains tested (L. lactis IL1403, L. lactis NZ9000, L. sakei Lb790, E. faecalis JH2-2, P. pastoris X-33) |
| Comparator Or Baseline | Production level in native host Enterococcus hirae DCH5 |
| Quantified Difference | All recombinant LAB produced larger quantities than E. hirae DCH5 (qualitative assessment of yield increase) |
| Conditions | Heterologous expression in LAB strains using pMG36c (constitutive P32 promoter) and pNZ8048 (inducible PNisA promoter) plasmids; P. pastoris expression using pPICZαA vector |
Why This Matters
This demonstrates a proven, scalable production pathway across multiple industrially relevant hosts, a critical factor for cost-effective procurement and manufacturing process design.
- [1] Sánchez J, Borrero J, Gómez-Sala B, Basanta A, Herranz C, Cintas LM, Hernández PE. Cloning and heterologous production of Hiracin JM79, a Sec-dependent bacteriocin produced by Enterococcus hirae DCH5, in lactic acid bacteria and Pichia pastoris. Appl Environ Microbiol. 2008;74(8):2471-9. View Source
